(9H-Fluoren-9-yl)methyl ((R)-1-(((S)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl (®-1-(((S)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound that features a combination of fluorenyl, tert-butyldimethylsilyl, and ureido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (®-1-(((S)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate typically involves multiple steps. The key steps include the protection of functional groups, coupling reactions, and deprotection steps. For instance, the tert-butyldimethylsilyl group is often introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The fluorenyl group can be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (®-1-(((S)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyldimethylsilyl chloride for silylation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl (®-1-(((S)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound can be used in the development of pharmaceuticals. Its ureido group is known to interact with biological targets, potentially leading to the development of new drugs with specific therapeutic effects .
Industry
In industry, the compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of advanced materials such as polymers and coatings .
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (®-1-(((S)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The ureido group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The fluorenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorenyl derivatives and ureido-containing compounds. Examples include:
- Fluorenylmethoxycarbonyl (Fmoc) derivatives
- Ureido-substituted amino acids
Uniqueness
What sets (9H-Fluoren-9-yl)methyl (®-1-(((S)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications in various fields .
Properties
Molecular Formula |
C39H53N5O6Si |
---|---|
Molecular Weight |
716.0 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C39H53N5O6Si/c1-25(2)34(44-38(48)49-24-32-30-15-10-8-13-28(30)29-14-9-11-16-31(29)32)36(46)43-33(17-12-22-41-37(40)47)35(45)42-27-20-18-26(19-21-27)23-50-51(6,7)39(3,4)5/h8-11,13-16,18-21,25,32-34H,12,17,22-24H2,1-7H3,(H,42,45)(H,43,46)(H,44,48)(H3,40,41,47)/t33-,34+/m0/s1 |
InChI Key |
LHOVNDTUHPWXBU-SZAHLOSFSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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